molecular formula C9H11B B3189812 Cumyl bromide CAS No. 3575-19-7

Cumyl bromide

Cat. No.: B3189812
CAS No.: 3575-19-7
M. Wt: 199.09 g/mol
InChI Key: WSFSJXBURLJOFD-UHFFFAOYSA-N
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Description

Cumyl bromide, with the systematic name 1-bromo-1-methyl-1-phenylethane, is a tertiary alkyl bromide of interest in synthetic chemistry and materials science research. Its chemical structure features a bromine atom attached to a tertiary carbon, which imparts distinct reactivity patterns favoring elimination and carbocation-mediated pathways over direct nucleophilic substitution . This compound is characterized by the molecular formula C~9~H~11~Br and a molecular weight of 199.09 g/mol . In research applications, this compound serves as a model compound for studying reaction mechanisms. Investigations into its kinetics, such as its reaction with nitrite ions, provide evidence for non-chain reaction pathways and the involvement of carbocation intermediates . Furthermore, the cumyl group is significant in polymerization chemistry. Patents and research describe the use of cumyl-based initiators in advanced cationic polymerization systems, which are valuable for producing specialized polymers and elastomers in aqueous media . These polymerization techniques are employed in the development of novel materials, including biomedical applications . This product is intended for research purposes in a controlled laboratory setting only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

2-bromopropan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSJXBURLJOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037324
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-19-7
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopropan-2-yl)benzene
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Preparation Methods

Cumyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of cumene (isopropylbenzene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound. Industrial production methods may involve similar bromination processes, often optimized for large-scale production.

Chemical Reactions Analysis

Cumyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium hydroxide.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide can lead to the formation of cumene.

    Oxidation Reactions: this compound can be oxidized to form cumyl alcohol or cumyl hydroperoxide, depending on the oxidizing agent and reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁Br
  • Molecular Weight : 199.09 g/mol
  • Physical State : Colorless liquid

Cumyl bromide features a benzene ring substituted with a bromine atom and an isopropyl group, which contributes to its reactivity in chemical processes.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in radical chain reactions makes it a valuable reagent in synthetic chemistry.

Radical Chain Reactions

The stability of the cumyl radical allows this compound to engage in radical chain reactions, facilitating the oxidation of functional groups. For instance, it can be used to synthesize cumyl hydroperoxide through aerobic oxidation of cumene, achieving high conversion rates .

Reaction TypeExample ReactionProducts
Radical Chain ReactionCumene + O₂ → Cumyl HydroperoxideCumyl Hydroperoxide
Nucleophilic SubstitutionThis compound + NaN₃ → Cumyl AzideCumyl Azide
Elimination ReactionThis compound + Kt-BuO → CumeneCumene

Material Science

In material science, this compound is employed in the preparation of polymers. Its role as a radical initiator is crucial in processes such as Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymer architectures.

Case Study: Polymer Synthesis

In a study focusing on ATRP, this compound was used to initiate polymerization reactions that led to the formation of block copolymers with specific properties tailored for applications in coatings and adhesives. The polymerization process demonstrated high control over molecular weight distribution and functionality.

Biochemical Applications

While primarily used in synthetic chemistry, this compound can also influence biochemical pathways due to its reactivity with nucleophiles present in biological systems. This property has been explored in studies examining the pharmacokinetics of similar compounds, suggesting that cumyl derivatives may have prolonged metabolic pathways.

Mechanism of Action

The mechanism of action of cumyl bromide in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. The stability of the cumyl carbocation is a key factor in the reactivity of this compound.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Cumyl Bromide vs. Allyl Bromide (C₃H₅Br)

  • Structural Differences : Allyl bromide is a primary bromide with a terminal bromine atom on a propene chain (CH₂=CHCH₂Br), contrasting with this compound’s bulky tertiary structure.
  • Reactivity :
    • Allyl bromide undergoes rapid SN2 nucleophilic substitution due to its primary alkyl center and is widely used as an alkylating agent in organic synthesis .
    • This compound, being tertiary, favors E2 elimination under basic conditions, forming α-methylstyrene as the major product .
  • Applications: Allyl bromide is a precursor in pharmaceuticals and polymers.
Table 1: Key Properties of this compound and Allyl Bromide
Property This compound Allyl Bromide
Molecular Formula C₉H₁₁Br C₃H₅Br
Molecular Weight (g/mol) 199.09 120.98
CAS Number Not explicitly listed 106-95-6
Primary Reaction Pathway E2 elimination SN2 substitution
Major Application Mechanistic studies Alkylating agent

This compound vs. Benzyl Bromide (C₇H₇Br)

  • Structure : Benzyl bromide (C₆H₅CH₂Br) has a bromine atom attached to a benzyl group, while this compound’s bromine is on a tertiary carbon adjacent to an aromatic ring.
  • Reactivity :
    • Benzyl bromide undergoes SN1/S N2 mechanisms depending on conditions, with resonance stabilization of the benzyl carbocation facilitating substitution .
    • This compound’s tertiary carbocation is sterically hindered, leading to slower substitution and favoring elimination.
  • Applications :
    • Benzyl bromide is used in pharmaceuticals and as a lachrymatory agent.
    • This compound’s instability limits its practical use.

This compound vs. Lithium Bromide (LiBr)

  • Chemical Class: LiBr is an inorganic salt, while this compound is an organic bromide.
  • Properties: LiBr is highly hygroscopic and used in absorption refrigeration systems due to its affinity for water . this compound is non-hygroscopic and insoluble in water.
  • Toxicity: LiBr has low acute toxicity but chronic exposure risks.

This compound vs. Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)

  • Structure and Function :
    • Sepantronium bromide (YM-155) is a complex heterocyclic bromide with anticancer activity, targeting survivin protein expression (IC₅₀ = 0.54 nM) .
    • This compound lacks bioactive functionality.
  • Applications :
    • Sepantronium is used in oncology research.
    • This compound is restricted to synthetic chemistry studies.

Research Findings and Mechanistic Insights

  • This compound Synthesis: Competitive bromination of cumene produces this compound as a minor product (5%), with α-methylstyrene dominating due to steric hindrance and elimination favorability .
  • Comparative Stability : Tertiary bromides like this compound are less stable than primary analogs (e.g., allyl bromide), as evidenced by their propensity for elimination.

Biological Activity

Cumyl bromide, also known as 1-bromo-2-phenylpropane, is an organic compound that has garnered attention for its biological activity, particularly in the context of synthetic cannabinoid research and its implications in pharmacology and toxicology. This article delves into the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its structure, which includes a bromine atom attached to a cumyl group (isopropylbenzene). Its molecular formula is C10H11BrC_{10}H_{11}Br, and it has a molecular weight of approximately 215.1 g/mol. This compound is primarily used as a reagent in organic synthesis and has been studied for its potential effects on biological systems.

Biological Activity

1. Synthetic Cannabinoid Research

This compound is closely related to synthetic cannabinoids, which are compounds designed to mimic the effects of THC, the active component of cannabis. Research indicates that synthetic cannabinoids can produce a range of psychoactive effects, and this compound has been implicated in various studies examining these substances' pharmacological profiles.

  • Case Study: Adverse Effects
    A study highlighted the severe adverse effects linked to synthetic cannabinoids, including this compound derivatives. These effects included hallucinations, anxiety, tachycardia, and in some cases, fatalities associated with high potency and unintentional overdoses .
  • Mechanism of Action
    Synthetic cannabinoids like those derived from this compound act on cannabinoid receptors (CB1 and CB2) in the brain. The interaction with these receptors can lead to altered neurotransmitter release, resulting in the psychoactive effects observed in users .

2. Toxicological Implications

The toxicological profile of this compound has been a subject of investigation due to its association with severe health risks.

  • Case Reports
    Reports have documented fatalities linked to the consumption of synthetic cannabinoids derived from this compound. In one notable case series, four deaths were attributed to the use of a novel synthetic cannabinoid closely related to cumyl compounds . The findings emphasized the need for careful monitoring and regulation of such substances due to their unpredictable effects.

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Compound Biological Activity Reference
This compoundPsychoactive effects via CB1/CB2 receptors
5F-Cumyl-PEGACLONEAssociated with fatalities
Other Synthetic CannabinoidsVaried psychoactive profiles

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound derivatives. The findings suggest that modifications to the chemical structure can significantly influence both potency and toxicity.

  • SAR Analysis
    Research indicates that structural variations in cumyl derivatives can enhance binding affinity to cannabinoid receptors, thereby increasing their psychoactive potential . This highlights the importance of chemical structure in determining biological activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cumyl bromide
Reactant of Route 2
Cumyl bromide

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